To-Pro-1

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

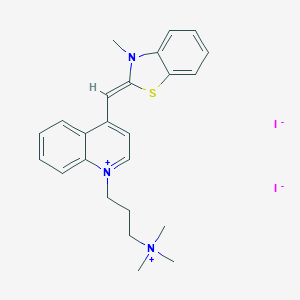

trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHITFUCHFTKR-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29I2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698990 |

Source

|

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157199-59-2 |

Source

|

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of To-Pro-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, biophysical properties, and experimental applications of To-Pro-1, a high-affinity nucleic acid stain. Designed for researchers in cell biology, immunology, and drug development, this document details the underlying principles of To-Pro-1's function and offers structured protocols for its use in key laboratory techniques.

Core Principles and Mechanism of Action

To-Pro-1 is a carbocyanine monomer dye that functions as a high-affinity nucleic acid stain.[1][2] Its fundamental mechanism of action is centered on its ability to intercalate into double-stranded DNA (dsDNA).[1] Structurally, To-Pro-1 possesses a planar aromatic region that inserts itself between the stacked base pairs of the DNA double helix. This intercalation process is the primary mode of binding.

A critical feature of To-Pro-1 is its cell impermeability. In viable cells with intact plasma membranes, the dye is effectively excluded from the intracellular environment. However, in cells with compromised membrane integrity, such as necrotic or late-stage apoptotic cells, To-Pro-1 can readily enter and bind to the nuclear DNA.[1]

Upon intercalation with DNA, To-Pro-1 undergoes a significant conformational change that results in a dramatic increase in its fluorescence quantum yield.[3] While essentially non-fluorescent in its free state in solution, its fluorescence intensity can be enhanced by over 1000-fold upon binding to nucleic acids. This property makes To-Pro-1 an excellent and highly sensitive probe for identifying cells that have lost membrane integrity. Although it primarily binds to dsDNA, To-Pro-1 can also bind to single-stranded DNA (ssDNA) and RNA, albeit with a lower fluorescence quantum yield.

Quantitative Data Summary

The photophysical and binding properties of To-Pro-1 are summarized in the table below, providing key quantitative metrics for experimental design and data interpretation.

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | 515 nm | Optimal for excitation with a 488 nm argon-ion laser. |

| Emission Maximum (DNA-bound) | 531 nm | Emits in the green part of the spectrum. |

| Molar Extinction Coefficient (ε) | >50,000 cm⁻¹M⁻¹ | High molar absorptivity contributes to its brightness. |

| Quantum Yield (Φf) (DNA-bound) | ~0.25 | Represents high efficiency of converting absorbed light to fluorescence when intercalated. |

| Quantum Yield (Φf) (Free in solution) | < 0.01 | Essentially non-fluorescent when not bound to nucleic acids. |

| Fluorescence Lifetime (τ) (DNA-bound) | 2.36 ns | |

| Fluorescence Lifetime (τ) (Free in solution) | 1.82 ps | |

| Fluorescence Enhancement | >1000-fold | Significant increase in brightness upon binding to DNA. |

| Dissociation Constant (Kd) | Micromolar (µM) range | Indicates a very strong binding affinity for dsDNA. |

| Binding Mode | Intercalation | Inserts between the base pairs of DNA. |

| Cell Permeability | Impermeant | Does not cross the intact membranes of live cells. |

Experimental Protocols

Flow Cytometry for Apoptosis and Viability Assessment

To-Pro-1 is frequently used in conjunction with other viability dyes, such as Propidium Iodide (PI), to distinguish between live, apoptotic, and necrotic cell populations. Early apoptotic cells exhibit increased membrane permeability that allows the entry of To-Pro-1, while late apoptotic and necrotic cells, with completely compromised membranes, are permeable to both To-Pro-1 and PI.

Materials:

-

To-Pro-1 Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

1X Binding Buffer (e.g., Annexin V Binding Buffer)

-

Cell suspension at 1 x 10⁶ cells/mL

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

Induce apoptosis in the target cell line using a desired method. Prepare a negative control (untreated cells) and single-stain controls for compensation.

-

Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[2]

-

-

Staining:

-

To 1 mL of the cell suspension, add To-Pro-1 to a final concentration of 0.1 µM to 1.0 µM.

-

If co-staining, add PI to a final concentration of 1.5 µM.[2]

-

Gently vortex the tubes to ensure thorough mixing.

-

-

Incubation:

-

Incubate the cells on ice or at room temperature for 15-30 minutes, protected from light.[2]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible after incubation.

-

Excite To-Pro-1 with the 488 nm laser and collect the emission using a filter appropriate for green fluorescence (e.g., 530/30 nm bandpass).[2]

-

Excite PI with the 488 nm or 561 nm laser and collect the emission using a filter for red fluorescence (e.g., >670 nm longpass).[2]

-

Use unstained and single-stained controls to set up appropriate compensation and gates.

-

Data Interpretation:

-

Live cells: Negative for both To-Pro-1 and PI.

-

Early apoptotic cells: Positive for To-Pro-1 and negative for PI.

-

Late apoptotic/necrotic cells: Positive for both To-Pro-1 and PI.

Fluorescence Microscopy for Nuclear Staining of Non-Viable Cells

To-Pro-1 serves as an excellent nuclear counterstain for fixed and permeabilized cells or for identifying dead cells in a population.

Materials:

-

To-Pro-1 Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Cells cultured on coverslips or slides

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation (for fixed cells):

-

Wash cells grown on coverslips 1-2 times with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the To-Pro-1 staining solution by diluting the 1 mM stock solution in PBS to a final concentration of 0.1 µM to 1.0 µM. A starting concentration of 100 nM is often effective.[1] The optimal concentration may need to be determined empirically and can range up to 5 µM.

-

Add a sufficient volume of the staining solution to completely cover the cells.

-

-

Incubation:

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells 2-3 times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a filter set suitable for detecting green fluorescence (e.g., excitation around 490 nm and emission around 530 nm).

-

Mandatory Visualizations

Caption: Mechanism of To-Pro-1 action in a cell with a compromised plasma membrane.

Caption: Experimental workflow for To-Pro-1 staining in flow cytometry.

Caption: Experimental workflow for To-Pro-1 staining in fluorescence microscopy.

References

To-Pro-1: A Technical Guide to Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

To-Pro-1 is a high-affinity, monomeric carbocyanine nucleic acid stain widely utilized in cellular and molecular biology. Its utility stems from its distinct fluorescent properties upon binding to double-stranded DNA (dsDNA). This technical guide provides an in-depth overview of To-Pro-1's spectral characteristics, detailed experimental protocols for its application, and logical workflows for its use in assessing cell viability and as a nuclear counterstain.

Core Properties of To-Pro-1

To-Pro-1, also known as Thiazole Orange Iodide, is essentially non-fluorescent in its unbound state but exhibits a significant enhancement in fluorescence upon intercalation into the DNA double helix.[1][2][3] A key characteristic of To-Pro-1 is its cell impermeability, meaning it cannot cross the intact plasma membranes of live cells.[2][4][5] This property makes it an excellent tool for identifying dead or membrane-compromised cells, a crucial aspect of apoptosis and necrosis studies.[1][6]

The dye has a strong binding affinity for dsDNA and can also bind to RNA and single-stranded DNA, albeit with a lower fluorescence quantum yield.[7] Its binding is not sequence-selective.[7]

Spectral Properties

The excitation and emission spectra of To-Pro-1 are critical for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry. While slight variations exist in the reported maxima, the values are generally consistent across different sources.

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | 515 | [1][2][5][8] |

| 512 | [4][5] | |

| Emission Maximum | 531 | [1][2][5][8] |

| 533 | [4][5] | |

| Recommended Laser | 488 nm | [5] |

| Common Filter Set | 525/30 nm | [5] |

Experimental Protocols

Detailed methodologies are essential for the successful application of To-Pro-1 in various experimental contexts. Below are protocols for its use in nucleic acid staining, flow cytometry for viability analysis, and as a nuclear counterstain in immunofluorescence.

Protocol 1: General Nucleic Acid Staining of Dead or Fixed Cells

This protocol provides a general procedure for staining nucleic acids in cells with compromised membranes.

Materials:

-

To-Pro-1 Iodide, 1 mM in DMSO[2]

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension (e.g., Jurkat, HT-29) at 1x10⁵ - 1x10⁶ cells/mL[1]

-

Fixative (e.g., 4% paraformaldehyde), if applicable

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS), if applicable[9]

Procedure:

-

Cell Preparation:

-

For dead cell staining: Induce cell death through a desired method (e.g., treatment with camptothecin).[1]

-

For fixed cell staining: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[10][11] Wash twice with PBS. If required for other antibodies, permeabilize with Triton X-100 for 10 minutes.[9]

-

-

Staining Solution Preparation: Dilute the 1 mM To-Pro-1 stock solution in PBS to a final working concentration. For microscopy, a concentration of 1-10 µM is often used.[12] For flow cytometry, a lower concentration of 25 nM to 1 µM is recommended.[12]

-

Staining: Add the To-Pro-1 staining solution to the cell suspension or fixed cells on a coverslip.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[1]

-

Washing: For microscopy, wash the cells three times with PBS to reduce background fluorescence.[1] For flow cytometry, washing may not be necessary.

-

Visualization:

-

Fluorescence Microscopy: Mount the coverslip and visualize using a fluorescence microscope with appropriate filters (e.g., excitation around 488 nm and emission around 530-550 nm).[1]

-

Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC filter (e.g., 530/30 nm).[1]

-

Protocol 2: Cell Viability Assessment by Flow Cytometry

This protocol details the use of To-Pro-1 to distinguish between live and dead cell populations.

Materials:

-

To-Pro-1 Iodide, 1 mM in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension at 1x10⁶ cells/mL in PBS

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend them in PBS at a concentration of 1x10⁶ cells/mL.

-

Staining Solution Preparation: Prepare a working solution of To-Pro-1 in PBS. A final concentration of 100 nM is a good starting point for mammalian cells.[1]

-

Staining: Add 5 µL of the 100 nM To-Pro-1 solution to 30 µL of the cell suspension and mix gently.[1]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the samples directly on a flow cytometer. Use a 488 nm laser for excitation and detect the emission in the green channel (e.g., 530-550 nm filter).[1] Live cells will have low fluorescence, while dead cells with compromised membranes will exhibit bright green fluorescence.

Protocol 3: Nuclear Counterstaining in Immunofluorescence (IF)

To-Pro-1 can be used as a nuclear counterstain in fixed and permeabilized cells for immunofluorescence applications.

Materials:

-

To-Pro-1 Iodide, 1 mM in DMSO

-

Fixed and permeabilized cells on coverslips that have undergone primary and secondary antibody incubation

-

Phosphate-Buffered Saline (PBS)

-

Antifade mounting medium

Procedure:

-

Immunostaining: Perform your standard immunofluorescence protocol for antigen labeling, including fixation, permeabilization, blocking, and incubation with primary and fluorescently-labeled secondary antibodies.[9][10][11]

-

Washing: After the final wash step of the secondary antibody incubation, wash the coverslips three times with PBS for 5 minutes each.[9]

-

Counterstaining Preparation: Dilute the 1 mM To-Pro-1 stock solution in PBS to a final working concentration of 1-5 µM.[12]

-

Counterstaining: Add the diluted To-Pro-1 solution to the coverslips and incubate for 5-15 minutes at room temperature in the dark.

-

Final Washes: Wash the coverslips three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the samples using a fluorescence or confocal microscope. The To-Pro-1 signal will delineate the nuclei in green, which should be spectrally separated from the other fluorophores used for your target proteins.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving To-Pro-1.

Caption: Workflow for Cell Viability Assessment using To-Pro-1 and Flow Cytometry.

Caption: Workflow for Immunofluorescence with To-Pro-1 Nuclear Counterstaining.

Conclusion

To-Pro-1 is a versatile and reliable fluorescent probe for the identification of dead or membrane-compromised cells and for nuclear counterstaining in fixed-cell imaging. Its bright fluorescence upon binding to nucleic acids and its inability to penetrate live cells provide a clear distinction between cell populations in viability assays. By following the detailed protocols and understanding the spectral properties outlined in this guide, researchers can effectively integrate To-Pro-1 into their experimental workflows to obtain robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. TO-Pro 1/TO-Pro 1 FluoroFinder [app.fluorofinder.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. TO-PRO®-3 Stain | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Spectrum [TO-PRO-1] | AAT Bioquest [aatbio.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 11. sinobiological.com [sinobiological.com]

- 12. researchgate.net [researchgate.net]

To-Pro-1: A Technical Guide to its Permeability in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the permeability of To-Pro-1 in live cells, providing a comprehensive resource for researchers in cell biology, immunology, and drug development. To-Pro-1 is a high-affinity carbocyanine monomeric nucleic acid stain widely utilized for assessing cell viability. A fundamental characteristic of this dye is its general impermeability to live cells, a principle that forms the basis of its application in distinguishing viable from non-viable cell populations.

Core Principle: Selective Permeability

The utility of To-Pro-1 as a viability dye hinges on the integrity of the plasma membrane. Live, healthy cells possess an intact and selectively permeable plasma membrane that actively prevents the entry of To-Pro-1.[1][2] In contrast, cells in the late stages of apoptosis or necrosis have compromised membrane integrity.[3] This loss of membrane integrity allows To-Pro-1 to enter the cell, where it intercalates with double-stranded nucleic acids (DNA and RNA), resulting in a significant increase in its fluorescence.[3] Consequently, dead or dying cells exhibit a bright fluorescent signal, while live cells remain essentially non-fluorescent.

Quantitative Data Summary

While the fluorescence of To-Pro-1 in live cells is negligible, dead cells stained with To-Pro-1 exhibit a dramatic increase in fluorescence intensity. This clear distinction allows for robust discrimination between live and dead cell populations in various analytical platforms.

| Parameter | Live Cells with Intact Plasma Membrane | Dead/Membrane-Compromised Cells |

| To-Pro-1 Permeability | Impermeable | Permeable |

| Fluorescence Signal | Very low to negligible | Strong/Bright |

| Primary Staining Location | N/A (dye is excluded) | Nucleus and Cytoplasm (wherever nucleic acids are present) |

Spectral Properties of DNA-Bound To-Pro-1

| Property | Wavelength (nm) |

| Excitation Maximum | ~515 nm |

| Emission Maximum | ~531 nm |

Mechanism of Differential Staining

The selective staining of dead cells by To-Pro-1 is a direct consequence of the physiological state of the cell membrane.

References

TO-PRO-1 Dye for Dead Cell Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TO-PRO-1 dye, a high-affinity carbocyanine monomeric nucleic acid stain, for the identification and quantification of dead cells. This document details the dye's mechanism of action, spectral properties, and provides detailed experimental protocols for its application in fluorescence microscopy and flow cytometry.

Core Principles of TO-PRO-1 for Dead Cell Staining

TO-PRO-1 is a cell-impermeant fluorescent dye that serves as a robust indicator of cell viability.[1] Its fundamental principle of action lies in the integrity of the plasma membrane. Healthy, viable cells possess an intact and selectively permeable cell membrane that effectively excludes TO-PRO-1.[2] In contrast, cells in the late stages of apoptosis or necrosis exhibit compromised membrane integrity, allowing the dye to enter the cell.[3][4]

Once inside the cell, TO-PRO-1 intercalates into double-stranded DNA, leading to a significant enhancement of its fluorescence signal.[3] This strong fluorescence emission upon binding to nucleic acids allows for the clear and specific identification of dead cells.[5][6] The dye is essentially non-fluorescent in the absence of nucleic acids, which contributes to a low background signal and high signal-to-noise ratio.[5][6]

Signaling Pathway: Mechanism of TO-PRO-1 Staining

Caption: Mechanism of TO-PRO-1 dye for dead cell identification.

Quantitative Data

A precise understanding of the physicochemical and spectral properties of TO-PRO-1 is crucial for designing and executing successful experiments. The following tables summarize the key quantitative data for this dye.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

| Chemical Name | Thiazole Orange Iodide | [7][8] |

| Molecular Formula | C₂₄H₂₉I₂N₃S | [5] |

| Molecular Weight | 645 g/mol | [5] |

| Excitation Maximum (DNA-bound) | 515 nm | [3][5][8][9] |

| Emission Maximum (DNA-bound) | 531 nm | [3][5][8][9] |

| Recommended Excitation Laser | 488 nm | [7][8] |

| Recommended Emission Filter | ~525/30 nm or ~530/30 nm bandpass | [7][8] |

| Color | Green | [2][5] |

Table 2: Recommended Staining Conditions

| Parameter | Value | Reference(s) |

| Stock Solution | 1 mM in DMSO | [5] |

| Working Concentration (Mammalian Cells) | 100 nM | [3] |

| Working Concentration (Algal Cells) | 64.5 µg/mL | [3] |

| Incubation Time | 15 - 30 minutes | [3][10] |

| Incubation Temperature | Room Temperature | [3] |

Experimental Protocols

The following sections provide detailed methodologies for using TO-PRO-1 to identify dead cells in both fluorescence microscopy and flow cytometry applications.

Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying dead cells in a population using a fluorescence microscope.

Materials:

-

Cells in suspension or adhered to a slide

-

TO-PRO-1 Iodide (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters (e.g., blue excitation)

Experimental Workflow: Fluorescence Microscopy

Caption: Experimental workflow for dead cell staining with TO-PRO-1 for fluorescence microscopy.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension or culture cells on a microscope slide or coverslip. For suspension cells, adjust the concentration to approximately 1 x 10⁶ cells/mL in PBS.

-

Staining Solution Preparation: Dilute the 1 mM TO-PRO-1 stock solution in PBS to the desired final working concentration (e.g., 100 nM for mammalian cells).[3]

-

Staining: Add the TO-PRO-1 staining solution to the cell suspension or cover the adhered cells with the solution.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[3][10]

-

Washing (Optional): For some cell types, such as algae, a wash step may be necessary to reduce background fluorescence. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh PBS.[3]

-

Imaging: Mount the cells on a microscope slide (if in suspension) and visualize using a fluorescence microscope equipped with a filter set appropriate for detecting green fluorescence (e.g., excitation around 488 nm and emission around 530 nm).[3]

-

Analysis: Acquire images and quantify the number of dead cells (bright green fluorescent nuclei) versus live cells (no or dim fluorescence).[3]

Flow Cytometry

This protocol is designed for the high-throughput quantification of dead cells within a population using a flow cytometer.

Materials:

-

Cells in single-cell suspension

-

TO-PRO-1 Iodide (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or a suitable flow cytometry staining buffer

-

Flow cytometer with a 488 nm laser

References

- 1. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. TO-Pro 1/TO-Pro 1 FluoroFinder [app.fluorofinder.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. Spectrum [TO-PRO-1] | AAT Bioquest [aatbio.com]

- 10. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Principle of TO-PRO-1 Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind TO-PRO-1 staining, a widely used technique for identifying dead or membrane-compromised cells. We will delve into the mechanism of action, provide detailed experimental protocols for key applications, and present quantitative data to facilitate experimental design and data interpretation.

Core Principles of TO-PRO-1 Staining

TO-PRO-1 (Thiazole Orange Iodide) is a carbocyanine monomeric nucleic acid stain that serves as a high-affinity probe for double-stranded DNA (dsDNA).[1][2] Its fundamental principle as a viability dye lies in its inability to cross the intact plasma membrane of live, healthy cells.[3][4] In contrast, cells in the later stages of apoptosis or necrosis, which are characterized by compromised membrane integrity, readily permit the entry of TO-PRO-1.[1]

Once inside the cell, TO-PRO-1 intercalates into the dsDNA.[1] This binding event leads to a significant enhancement of its fluorescence, emitting a bright green signal upon excitation.[1][2] In its unbound state in aqueous solution, TO-PRO-1 is essentially non-fluorescent, which minimizes background signal and often eliminates the need for wash steps in staining protocols. The intensity of the green fluorescence is directly proportional to the amount of accessible dsDNA, making it a robust indicator of cell death.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of the TO-PRO-1 iodide stain to aid in the setup of fluorescence microscopy and flow cytometry experiments.

| Property | Value | Reference(s) |

| Chemical Name | Thiazole Orange Iodide | [3] |

| Molecular Formula | C₂₄H₂₉IN₂S | N/A |

| Molecular Weight | ~512.47 g/mol | N/A |

| Excitation Maximum (DNA-bound) | 515 nm | [3] |

| Emission Maximum (DNA-bound) | 531 nm | [3] |

| Recommended Laser Line | 488 nm | [3] |

| Recommended Emission Filter | 525/30 nm bandpass | [3] |

| Binding Target | Double-stranded DNA (dsDNA) | [1] |

| Binding Mechanism | Intercalation | [1] |

| Dissociation Constant (Kd) for dsDNA | Micromolar (µM) range | [5] |

| Cell Permeability | Impermeant to live cells | [3][4] |

Signaling Pathway: P2X7 Receptor-Mediated Dye Uptake

In the context of early apoptosis, changes in membrane permeability can be initiated by specific signaling events. One such pathway involves the activation of the P2X7 purinergic receptor. While not exclusively demonstrated for TO-PRO-1, studies on the structurally similar dye YO-PRO-1 have shown that its uptake in early apoptotic cells can be mediated by the opening of a pore associated with the P2X7 receptor. This pore formation is triggered by the binding of extracellular ATP to the receptor. This mechanism provides a potential explanation for how some membrane-impermeant dyes can enter cells before complete loss of membrane integrity.

Experimental Protocols

Cell Viability Assessment by Flow Cytometry

This protocol details the use of TO-PRO-1 to identify and exclude dead cells from analysis in a flow cytometry experiment.

Materials:

-

Cell suspension (e.g., 1 x 10⁶ cells/mL)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

TO-PRO-1 Iodide (1 mM in DMSO stock solution)

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass)

Procedure:

-

Cell Preparation: Harvest cells and wash once with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Cell Staining (Optional Surface Markers): If staining for surface antigens, follow the antibody manufacturer's protocol. Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer containing the fluorescently conjugated antibodies and incubate as recommended.

-

Washing: After surface staining, wash the cells once or twice with 2 mL of Flow Cytometry Staining Buffer.

-

TO-PRO-1 Staining: Resuspend the cell pellet in 1 mL of Flow Cytometry Staining Buffer.

-

Prepare TO-PRO-1 Working Solution: Dilute the 1 mM TO-PRO-1 stock solution in PBS or Flow Cytometry Staining Buffer to a working concentration. A final concentration of 100 nM to 1 µM is a good starting point and should be optimized for your cell type.

-

Incubation: Add the diluted TO-PRO-1 to the cell suspension. For example, add 1 µL of a 100 µM working solution to 1 mL of cell suspension for a final concentration of 100 nM.

-

Incubate for 5-15 minutes on ice or at room temperature, protected from light.[6] Do not wash the cells after this step.

-

Data Acquisition: Analyze the samples on the flow cytometer immediately. Excite with the 488 nm laser and collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).

-

Data Analysis: Gate on the TO-PRO-1 negative population (live cells) for further analysis of other markers. The TO-PRO-1 positive population represents the dead or membrane-compromised cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. TO-Pro 1/TO-Pro 1 FluoroFinder [app.fluorofinder.com]

- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

TO-PRO-1: A Technical Guide for Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TO-PRO-1, a high-affinity, cell-impermeant cyanine dye, and its core applications in molecular biology. This document details its chemical and physical properties, spectral characteristics, and provides detailed protocols for its use in assessing cell viability, apoptosis, and as a nuclear counterstain in fluorescence microscopy and flow cytometry.

Core Properties of TO-PRO-1

TO-PRO-1, with the chemical name Thiazole Orange Iodide, is a carbocyanine monomeric nucleic acid stain.[1] It is essentially non-fluorescent in the absence of nucleic acids but exhibits a strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[1] While it can also bind to single-stranded DNA (ssDNA) and RNA, the fluorescence quantum yield is typically lower.[2] The binding of TO-PRO-1 to dsDNA is primarily through intercalation.[2] A key feature of TO-PRO-1 is its inability to cross the intact plasma membranes of live cells, making it an excellent marker for identifying dead or membrane-compromised cells.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₉I₂N₃S | [3] |

| Molecular Weight | 645.4 g/mol | [3] |

| CAS Number | 157199-59-2 | [1] |

| Appearance | Solid | [4] |

| Solubility | DMSO | |

| Storage | Store at -5°C to -30°C, protected from light | [5] |

Spectral Properties

TO-PRO-1 is characterized by its excitation and emission maxima in the green region of the visible spectrum upon binding to DNA.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (with DNA) | 515 | [1][6] |

| Emission Maximum (with DNA) | 531 | [1][6] |

| Common Laser Line | 488 nm | [7] |

| Common Filter | 525/30 nm | [7] |

Key Applications and Experimental Protocols

TO-PRO-1 is a versatile tool in molecular biology, primarily utilized for the assessment of cell health and as a nuclear counterstain.

Cell Viability and Dead Cell Staining

The core application of TO-PRO-1 is to differentiate between live and dead cells. Because it is excluded from cells with intact membranes, only cells that have lost membrane integrity will be stained.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

TO-PRO-1 Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. Induce cell death in experimental samples as required, keeping a parallel untreated control.

-

Staining Solution Preparation: Prepare a working solution of TO-PRO-1 in PBS or a suitable buffer. The recommended final concentration for nuclear staining of adherent cells is approximately 5 µM. For suspended cells, a range of 25 nM to 1 µM is suggested.[6]

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the TO-PRO-1 staining solution to the cells, ensuring complete coverage.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope. Dead cells will exhibit bright green nuclear fluorescence, while live cells will show little to no fluorescence.

Apoptosis Detection

In the context of apoptosis, TO-PRO-1 is often used in conjunction with other markers to distinguish between different stages of cell death. Early apoptotic cells may still have intact membranes and thus exclude TO-PRO-1, while late apoptotic and necrotic cells will be permeable to the dye. When used with a dye like YO-PRO-1, which can enter early apoptotic cells, a clearer distinction between cell populations can be made.[8][9]

While this guide focuses on TO-PRO-1, a common application involves its principles in multi-dye apoptosis assays. The following protocol uses YO-PRO-1, which behaves similarly to TO-PRO-1 in its cell permeability characteristics in late-stage apoptosis, and Propidium Iodide (PI) for robust dead cell discrimination.

Materials:

-

Cell suspension at 1 x 10⁶ cells/mL

-

YO-PRO-1 Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

1X Binding Buffer (e.g., Annexin V Binding Buffer)

-

Flow cytometer with appropriate lasers and filters

Procedure:

-

Cell Preparation: Induce apoptosis in your cell line of interest. Include positive and negative controls. Harvest cells and wash once with cold PBS.

-

Cell Suspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

-

Staining: Add YO-PRO-1 to the cell suspension to a final concentration of 0.1 µM. Add PI to the cell suspension to a final concentration of 1.5 µM. Gently vortex to mix.[3]

-

Incubation: Incubate the cells on ice for 15-30 minutes, protected from light.[3]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Excite YO-PRO-1 with a 488 nm laser and collect emission around 530/30 nm. Excite PI with a 488 nm or 561 nm laser and collect emission at a wavelength greater than 670 nm.[3] Use unstained and single-stained controls for compensation.

Data Interpretation:

-

Live cells: Negative for both YO-PRO-1 and PI.

-

Early apoptotic cells: Positive for YO-PRO-1 and negative for PI.

-

Late apoptotic/necrotic cells: Positive for both YO-PRO-1 and PI.[3]

Nuclear Counterstaining in Fixed Cells

TO-PRO-1 can be used as a nuclear counterstain in fixed and permeabilized cells for fluorescence microscopy.

Materials:

-

Fixed and permeabilized cells on coverslips

-

TO-PRO-1 Iodide (1 mM solution in DMSO)

-

PBS

-

Mounting medium

Procedure:

-

Staining Solution Preparation: Dilute the TO-PRO-1 stock solution in PBS to a final working concentration. A common starting point is 1 µM.[7]

-

Staining: Add the staining solution to the fixed and permeabilized cells and incubate for 5-15 minutes at room temperature.[2]

-

Washing: Wash the cells with PBS to remove excess stain.

-

Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Quantitative Data Summary

| Application | Recommended Concentration | Incubation Time | Temperature | Notes | Reference |

| Suspended Cell Staining (Flow Cytometry) | 25 nM - 1 µM | 15 - 30 minutes | Room Temp / On Ice | Lower concentrations for high nucleic acid content; higher for degraded samples. | [3][6] |

| Adherent Cell Nuclear Staining (Microscopy) | 1 - 10 µM (5 µM recommended) | 5 - 15 minutes | Room Temperature | For fixed and permeabilized cells. | [2][6] |

| Tissue Section Counterstaining | 8 - 10 µM | 5 - 15 minutes | Room Temperature | Higher concentration may be needed for frozen sections. | [6] |

Troubleshooting and Considerations

-

Weak Signal: Increase the concentration of TO-PRO-1 or the incubation time. Ensure the correct filter sets are being used for imaging.

-

High Background: Reduce the concentration of TO-PRO-1 or add a more stringent washing step after staining.

-

Multi-color Experiments: When using TO-PRO-1 in multi-color flow cytometry, it is crucial to perform single-stain controls for proper compensation to correct for spectral overlap.

-

Fixed Cells: TO-PRO-1 can be used on fixed cells, but the fixation and permeabilization protocol must be compatible with maintaining the cellular structures of interest.

This technical guide provides a solid foundation for the utilization of TO-PRO-1 in various molecular biology applications. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental conditions to achieve the best results.

References

- 1. biotium.com [biotium.com]

- 2. Nuclear Staining | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. sc.edu [sc.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

TO-PRO-1: A Technical Guide to its Fluorescence Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TO-PRO-1 is a carbocyanine monomeric nucleic acid stain widely utilized in life sciences research. It is characterized by its high affinity for double-stranded DNA (dsDNA) and its cell impermeability. These core features make it an invaluable tool for identifying dead or membrane-compromised cells in a variety of applications, including fluorescence microscopy and flow cytometry. This technical guide provides an in-depth overview of the core fluorescence properties of TO-PRO-1, detailed experimental protocols, and a comparative analysis with other common viability dyes.

Core Properties of TO-PRO-1

TO-PRO-1 is essentially non-fluorescent in its unbound state. Upon intercalation into the DNA double helix, its fluorescence quantum yield increases dramatically, resulting in a bright green fluorescence. This property provides a high signal-to-noise ratio, making it an excellent probe for detecting nucleic acids.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Quinolinium, 4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-[3-(trimethylammonio)propyl]-, diiodide | [1] |

| Molecular Formula | C₂₄H₂₉I₂N₃S | [2] |

| Molecular Weight | 645.39 g/mol | [1] |

| CAS Number | 157199-59-2 | [2] |

| Formulation | Typically supplied as a 1 mM solution in DMSO | [2] |

| Storage | Store at -20°C, protected from light. The solution is stable for at least two years under these conditions. | [3][4] |

Spectroscopic Properties

The fluorescence of TO-PRO-1 is dependent on its binding to nucleic acids. The excitation and emission maxima provided below are for the DNA-bound state.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 515 | [2][3][5] |

| Emission Maximum (λem) | 531 | [2][3][5] |

| Recommended Laser Line | 488 nm or 514 nm | [5][6] |

| Recommended Emission Filter | ~525/30 nm or 530/30 nm bandpass | [5][7] |

Fluorescence Performance

While specific values for the quantum yield and fluorescence lifetime of TO-PRO-1 are not consistently reported in the literature, general characteristics of cyanine dyes provide an estimation of its performance.

| Parameter | Value/Characteristic | Reference |

| Quantum Yield (Φ) | Cyanine dyes bound to DNA can have high quantum yields, often between 0.2 and 0.6, and can be as high as 0.9. The intrinsic fluorescence of unbound dye is very low (typically < 0.01). | [6] |

| Fluorescence Lifetime (τ) | Data not readily available. | |

| Fluorescence Enhancement | Upon binding to dsDNA, the fluorescence intensity of cyanine dyes like TO-PRO-1 can increase by over 1000-fold. | [1][6] |

| Binding Affinity (Kd) | High affinity for dsDNA, with a dissociation constant in the micromolar range. | [6] |

| Binding Mechanism | Intercalation between DNA base pairs. | [3][6] |

Mechanism of Action as a Dead Cell Stain

The utility of TO-PRO-1 as a viability probe stems from its positive charge and hydrophilic nature, which render it unable to cross the intact plasma membrane of live cells. In contrast, cells that are dead or in the late stages of apoptosis have compromised membrane integrity, allowing TO-PRO-1 to enter, bind to the nuclear DNA, and fluoresce brightly. This mechanism allows for a clear distinction between live (non-fluorescent) and dead (green fluorescent) cell populations.

Diagram 1: Mechanism of TO-PRO-1 as a dead cell stain.

Experimental Protocols

The following are detailed protocols for using TO-PRO-1 for cell viability analysis in fluorescence microscopy and flow cytometry. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Protocol 1: Dead Cell Staining for Fluorescence Microscopy

This protocol is suitable for staining dead cells in a population of adherent or suspension cells.

Materials:

-

TO-PRO-1, 1 mM solution in DMSO

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Cell suspension or cells cultured on coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

Procedure:

-

Cell Preparation:

-

Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with PBS. Resuspend the cell pellet in PBS to a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.[3]

-

Adherent cells: Wash cells grown on coverslips once with PBS.

-

-

Staining Solution Preparation:

-

Prepare a fresh 1 µM working solution of TO-PRO-1 by diluting the 1 mM stock solution 1:1000 in PBS. For some cell types, a final concentration of 100 nM may be sufficient.[3]

-

-

Staining:

-

Suspension cells: Add the TO-PRO-1 working solution to the cell suspension.

-

Adherent cells: Cover the cells on the coverslip with the TO-PRO-1 working solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing (Optional):

-

For suspension cells, an optional wash step can be performed by centrifuging the cells and resuspending them in fresh PBS to reduce background fluorescence.[3] For adherent cells, gently wash with PBS.

-

-

Imaging:

-

Mount the coverslip or place a drop of the cell suspension on a microscope slide.

-

Image immediately using a fluorescence microscope. Dead cells will exhibit bright green nuclear fluorescence.

-

Protocol 2: Dead Cell Staining for Flow Cytometry

This protocol allows for the quantification of dead cells in a population.

Materials:

-

TO-PRO-1, 1 mM solution in DMSO

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation:

-

Harvest cells and wash once with PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.[3]

-

Transfer the cell suspension to flow cytometry tubes.

-

-

Controls:

-

Unstained control: A tube with cells but no TO-PRO-1 to set the baseline fluorescence.

-

Positive control (optional but recommended): A tube of cells treated with a method to induce necrosis (e.g., heat or ethanol treatment) to determine the position of the dead cell population.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using 488 nm excitation.

-

Collect the green fluorescence signal in a channel appropriate for FITC or GFP (e.g., 530/30 nm bandpass filter).

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of TO-PRO-1 positive (dead) cells.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a cell viability assay using TO-PRO-1.

Diagram 2: Workflow for a cell viability assay using TO-PRO-1.

Comparison with Other Viability Dyes

TO-PRO-1 is one of several available dyes for assessing cell viability. The choice of dye depends on the specific application, instrumentation, and whether fixation is required.

| Dye | Mechanism | Ex/Em (nm) (DNA-bound) | Cell Permeability | Fixable | Notes |

| TO-PRO-1 | DNA Intercalator | 515/531 | Impermeant | No | Excellent for dead cell identification in live-cell imaging and flow cytometry. |

| Propidium Iodide (PI) | DNA Intercalator | 535/617 | Impermeant | No | A very common red-fluorescent dead cell stain. |

| 7-AAD | DNA Intercalator | 546/647 | Impermeant | No | A far-red fluorescent dead cell stain, useful for multicolor experiments with blue and green fluorophores. |

| DAPI | DNA Minor Groove Binder | 358/461 | Permeant | Yes | Stains the nuclei of all cells, but can show brighter staining in dead cells. |

| YO-PRO-1 | DNA Intercalator | 491/509 | Enters apoptotic cells | No | Can distinguish between early apoptotic and late apoptotic/necrotic cells when used with PI.[7] |

| Amine-Reactive Dyes (e.g., LIVE/DEAD Fixable Dyes) | Covalently binds to amines | Various | Impermeant | Yes | Can be used with fixation and permeabilization protocols, as the staining is covalent. Stains dead cells much more brightly than live cells. |

Troubleshooting and Considerations

-

High Background Fluorescence: This may be due to excess dye. Consider adding a wash step after staining or reducing the dye concentration.

-

Weak Signal: Ensure the dye has not been subjected to excessive light exposure. Check that the filter sets on the microscope or flow cytometer are appropriate for TO-PRO-1. The cell concentration may also be too low.

-

Photobleaching: While cyanine dyes are generally photostable, minimize light exposure to the sample before and during imaging to prevent photobleaching.

-

Spectral Overlap: When performing multicolor experiments, ensure that the emission spectrum of TO-PRO-1 does not overlap significantly with other fluorophores being used.

Conclusion

TO-PRO-1 is a robust and reliable fluorescent probe for the identification of dead and membrane-compromised cells. Its high affinity for DNA, significant fluorescence enhancement upon binding, and cell impermeability make it a valuable tool for researchers in various fields. By understanding its core properties and following optimized protocols, scientists can effectively integrate TO-PRO-1 into their experimental workflows to obtain accurate and reproducible cell viability data.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monomeric Cyanine Nucleic Acid Stains TO-PRO-1 Iodide | Buy Online | Invitrogen™ [thermofisher.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. benchchem.com [benchchem.com]

To-Pro-1 for Nucleic Acid Staining in Fixed Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of To-Pro-1, a high-affinity, cell-impermeant nucleic acid stain, and its application for visualizing nuclear material in fixed cells. To-Pro-1 is a carbocyanine monomer dye that is essentially non-fluorescent in the absence of nucleic acids but exhibits a strong fluorescence enhancement upon binding.[1][2] Its utility in fluorescence microscopy and flow cytometry makes it a valuable tool in various research and drug development contexts.

Core Principles of To-Pro-1 Staining

To-Pro-1 functions as an intercalating agent, inserting itself between the base pairs of double-stranded DNA.[3] This binding event leads to a significant increase in its fluorescence quantum yield.[4] Being cell-impermeant, To-Pro-1 cannot cross the intact plasma membrane of live cells, making it an excellent stain for fixed and permeabilized cells, or as a marker for dead cells in a live-cell population.[1][5]

Data Presentation: Quantitative Properties of Nucleic Acid Stains

For effective experimental design, it is crucial to understand the photophysical properties of the chosen fluorescent probes. The following tables summarize the key characteristics of To-Pro-1 and compare it with other commonly used nucleic acid stains, DAPI and Propidium Iodide (PI).

| Property | To-Pro-1 | DAPI | Propidium Iodide (PI) |

| Excitation Max (nm) | 515[1] | 358 | 535 (DNA-bound) |

| Emission Max (nm) | 531[1] | 461 | 617 (DNA-bound) |

| Molar Mass ( g/mol ) | ~645.36 | ~350.25 | ~668.4 |

| Quantum Yield (Φ) | High (generally 0.2-0.6 for cyanine dimers bound to DNA)[4] | ~0.62 (DNA-bound)[3] | Fluorescence enhanced 20-30 fold upon DNA binding |

| Photostability | Moderate to High (Characteristic of cyanine dyes) | More photostable than Hoechst 33342[6] | Generally considered to be photostable |

| Binding Preference | Intercalates with little to no sequence preference[4] | AT-rich regions in the minor groove | Intercalates with little to no sequence preference |

| Cell Permeability | Impermeant[1] | Permeant at high concentrations, generally used on fixed/permeabilized cells | Impermeant |

| Common Laser Lines | 488 nm, 514 nm | UV (e.g., 355 nm), 405 nm | 488 nm, 532 nm, 561 nm |

Mandatory Visualization

To-Pro-1 Staining Mechanism

Caption: Mechanism of To-Pro-1 staining in a fixed and permeabilized cell.

Experimental Workflow for Fixed Cell Staining

Caption: General experimental workflow for staining fixed cells with To-Pro-1.

Troubleshooting Guide Logic

Caption: A logical decision tree for troubleshooting common To-Pro-1 staining issues.

Experimental Protocols

The following are generalized protocols for using To-Pro-1 to stain fixed cells for fluorescence microscopy and flow cytometry. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: To-Pro-1 Staining for Fluorescence Microscopy

Materials:

-

Cells grown on coverslips or in imaging-grade plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

-

To-Pro-1 Iodide (1 mM solution in DMSO)

-

Mounting Medium (with or without antifade)

Procedure:

-

Cell Preparation:

-

Wash cultured cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

To-Pro-1 Staining:

-

Prepare a working solution of To-Pro-1 in PBS. A final concentration of 1-5 µM is a good starting point for adherent cells.[7]

-

Incubate the cells with the To-Pro-1 working solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells two to three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for To-Pro-1 (Excitation/Emission: ~515/531 nm).

-

Protocol 2: To-Pro-1 Staining for Flow Cytometry

Materials:

-

Suspension of fixed cells

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Buffer (e.g., ice-cold 70% ethanol)

-

Permeabilization Buffer (optional, depending on fixation method)

-

To-Pro-1 Iodide (1 mM solution in DMSO)

-

RNase A solution (optional, for cell cycle analysis)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation and Fixation:

-

Harvest and wash the cells once with PBS.

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells for at least 30 minutes at 4°C. Cells can often be stored in ethanol at 4°C for extended periods.

-

-

Washing:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells twice with PBS to rehydrate them.

-

-

RNase Treatment (Optional for Cell Cycle Analysis):

-

If precise DNA content analysis is required, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for 30 minutes at 37°C to degrade RNA.

-

-

To-Pro-1 Staining:

-

Prepare a working solution of To-Pro-1 in PBS. A final concentration of 25 nM to 1 µM is recommended for suspended cells.[7] For samples with high nucleic acid content, a lower concentration (25-100 nM) is suitable, while degraded or low-abundance samples may require a higher concentration (500 nM - 1 µM).[7]

-

Resuspend the cell pellet in the To-Pro-1 working solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Analysis:

-

Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., a bandpass filter around 530 nm).

-

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| Weak or No Signal | Insufficient To-Pro-1 Concentration: The dye concentration is too low for optimal staining. | Increase the concentration of the To-Pro-1 working solution. Titrate to find the optimal concentration for your specific cell type and experimental conditions. |

| Inadequate Incubation Time: The dye has not had enough time to fully intercalate with the nucleic acids. | Increase the incubation time with To-Pro-1. | |

| Poor Permeabilization: The fixative and/or permeabilization agent has not sufficiently compromised the cell and nuclear membranes. | Ensure the fixation and permeabilization steps are adequate. Consider trying a different permeabilization agent (e.g., methanol instead of Triton™ X-100). | |

| Incorrect Filter Sets/Laser: The microscope or flow cytometer is not equipped with the appropriate excitation and emission filters for To-Pro-1. | Verify that the instrument's laser lines and filter sets are appropriate for To-Pro-1's spectral profile. | |

| Photobleaching: The fluorescent signal is fading due to excessive exposure to the excitation light. | Minimize light exposure. Use an antifade mounting medium for microscopy. Reduce laser power or exposure time during image acquisition. | |

| High Background | Excessive To-Pro-1 Concentration: The concentration of the dye is too high, leading to non-specific binding. | Decrease the concentration of the To-Pro-1 working solution. |

| Insufficient Washing: Unbound dye has not been adequately removed. | Increase the number and/or duration of the washing steps after staining. | |

| Cell Clumping/Debris: Aggregates of cells or cellular debris can trap the dye, causing high background. | Ensure a single-cell suspension for flow cytometry by gentle pipetting or filtering. For microscopy, ensure cells are not overly confluent. | |

| Autofluorescence: The cells or tissue inherently fluoresce in the same channel as To-Pro-1. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a different emission spectrum. | |

| Non-Specific Cytoplasmic Staining | RNA Staining: To-Pro-1 can also bind to RNA, although with lower fluorescence enhancement. | For applications requiring specific DNA staining (e.g., cell cycle analysis), treat the cells with RNase A prior to To-Pro-1 staining. |

| Incomplete Fixation: The cellular structures are not adequately preserved, leading to diffuse staining. | Ensure the fixation protocol is optimal for your cell type. |

References

TO-PRO-1 as a Viability Dye for Flow Cytometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TO-PRO-1, a carbocyanine monomeric nucleic acid stain, and its application as a viability dye in flow cytometry. TO-PRO-1 is an invaluable tool for distinguishing between live and dead cells, a critical step in ensuring data accuracy and reliability in a wide range of flow cytometry applications, from immunophenotyping to cell cycle analysis.

Core Principles of TO-PRO-1 Staining

TO-PRO-1 is a cell-impermeant dye that exhibits a high affinity for nucleic acids. In viable cells, the intact plasma membrane effectively excludes the dye. However, in cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis, TO-PRO-1 can enter the cell and intercalate with double-stranded DNA and RNA. Upon binding to nucleic acids, the dye's fluorescence emission increases significantly, allowing for the clear identification of dead or dying cells by flow cytometry.[1]

Key Advantages of TO-PRO-1

-

High Affinity for Nucleic Acids: Ensures bright staining of dead cells.

-

Cell Impermeability: Provides a clear distinction between live and dead cell populations.[2]

-

Compatibility: Can be used in multicolor flow cytometry panels with appropriate compensation.

Quantitative Data Summary

The following tables summarize the key quantitative properties of TO-PRO-1 and provide a comparison with another common viability dye, Propidium Iodide (PI).

Table 1: Spectral Properties of TO-PRO-1

| Property | Wavelength (nm) |

| Excitation Maximum | 515[3] |

| Emission Maximum | 531[3] |

| Common Laser Line | 488 (Blue)[4] |

| Common Emission Filter | 525/30[4] |

Table 2: TO-PRO-1 vs. Propidium Iodide (PI)

| Feature | TO-PRO-1 | Propidium Iodide (PI) |

| Excitation Max | 515 nm[3] | ~535 nm |

| Emission Max | 531 nm[3] | ~617 nm[5] |

| Common Laser | 488 nm (Blue)[4] | 488 nm (Blue) |

| Stain Target | Double-stranded DNA and RNA | Double-stranded DNA and RNA[1] |

| Cell Permeability | Impermeant to live cells[2] | Impermeant to live cells[5] |

| Fixable? | No | No[1] |

| Primary Application | Dead cell discrimination, apoptosis[4] | Dead cell discrimination, DNA content/cell cycle |

Experimental Protocols

This section provides a detailed methodology for using TO-PRO-1 to assess cell viability in suspension cells, such as Jurkat cells. This protocol can be adapted for other cell types with appropriate optimization.

Materials

-

TO-PRO-1 Iodide (e.g., 1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometry tubes (e.g., 12 x 75 mm)

-

Flow cytometer equipped with a 488 nm laser and appropriate filters

Experimental Procedure for Viability Staining

-

Cell Preparation:

-

Harvest cells and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]

-

-

Staining:

-

Prepare a working solution of TO-PRO-1. A final concentration ranging from 25 nM to 1 µM is generally recommended for flow cytometry.[6] It is crucial to titrate the dye to determine the optimal concentration for your specific cell type and experimental conditions.

-

Add the appropriate volume of the TO-PRO-1 working solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature or on ice, protected from light.

-

-

Data Acquisition:

-

Analyze the stained cells on a flow cytometer as soon as possible after incubation.

-

Excite with a 488 nm laser and collect the emission using a filter appropriate for green fluorescence (e.g., 525/30 nm bandpass filter).

-

Gate on the main cell population using forward and side scatter to exclude debris.

-

Live cells will show low fluorescence, while dead cells will exhibit bright green fluorescence.

-

Co-staining with Annexin V for Apoptosis Detection

TO-PRO-1 can be used in conjunction with Annexin V to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation:

-

Follow the cell preparation steps as outlined above.

-

-

Annexin V Staining:

-

To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of fluorochrome-conjugated Annexin V.

-

Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[4]

-

-

TO-PRO-1 Staining:

-

Add the optimized concentration of TO-PRO-1 to the cell suspension.

-

Incubate for an additional 15 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

Analyze by flow cytometry, collecting signals for both the Annexin V fluorochrome and TO-PRO-1.

-

Live cells: Annexin V-negative and TO-PRO-1-negative.

-

Early apoptotic cells: Annexin V-positive and TO-PRO-1-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and TO-PRO-1-positive.

-

Mandatory Visualizations

Mechanism of TO-PRO-1 Action

Caption: TO-PRO-1 exclusion by live cells and entry into dead cells.

Experimental Workflow for Viability Staining

Caption: Step-by-step workflow for TO-PRO-1 viability staining.

Logical Relationship in Apoptosis Co-staining

Caption: Distinguishing cell populations using Annexin V and TO-PRO-1.

References

- 1. quora.com [quora.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Quantification of cellular viability by automated microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of two flow cytometric assays for cellular RNA--acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to To-Pro-1 Iodide and Other Thiazole Orange Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of To-Pro-1 Iodide and other key members of the thiazole orange family of fluorescent dyes. It is designed to assist researchers in selecting the appropriate dye for their specific applications by offering a detailed comparison of their photophysical properties, experimental protocols for their use, and visualizations of relevant biological pathways and workflows.

Introduction to Thiazole Orange Dyes

Thiazole orange (TO) and its derivatives are a class of asymmetrical cyanine dyes renowned for their utility as nucleic acid stains. A key characteristic of these dyes is their low intrinsic fluorescence in solution, which undergoes a dramatic enhancement—often several thousand-fold—upon binding to DNA and RNA. This "light-up" property makes them exceptionally valuable for a variety of applications in molecular and cell biology, including flow cytometry, fluorescence microscopy, and gel electrophoresis, by ensuring a high signal-to-noise ratio.

The core structure of thiazole orange consists of a benzothiazole and a quinoline ring system linked by a methine bridge. Modifications to this basic structure have given rise to a family of dyes with a range of spectral properties and binding affinities. This guide will focus on To-Pro-1 Iodide and provide a comparative analysis with other prominent thiazole orange dyes such as Thiazole Orange itself, the dimeric TOTO®-1, and the far-red emitting TO-PRO®-3.

Comparative Analysis of Photophysical and Binding Properties

The selection of a fluorescent dye is critically dependent on its spectral characteristics and its affinity for the target molecule. The following table summarizes the key quantitative data for To-Pro-1 Iodide and other selected thiazole orange dyes to facilitate easy comparison.

| Dye | Excitation Max (nm) (with DNA) | Emission Max (nm) (with DNA) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) (with DNA) | DNA Binding Affinity (Kd) | Cell Permeability |

| To-Pro-1 Iodide | 515[1] | 531[1] | 62,800[2] | Not explicitly reported | High affinity (dissociation constants in the micromolar range)[3] | Impermeant[1] |

| Thiazole Orange (TO) | 512[4] | 533[4] | ~70,000 | ~0.1 - 0.4[5] | ~1-10 µM[6] | Permeant[4] |

| TOTO®-1 Iodide | 514[4] | 531[4] | High | High[7] | ~1 nM[8] | Impermeant[4] |

| TO-PRO®-3 Iodide | 642[6][9] | 661[6][9] | 105,000 | Not explicitly reported | High affinity (dissociation constants in the micromolar range)[5][9] | Impermeant[9] |

Experimental Protocols

This section provides detailed methodologies for common applications of To-Pro-1 Iodide and other thiazole orange dyes.

Cell Viability Assessment by Fluorescence Microscopy using To-Pro-1 Iodide

This protocol is designed to differentiate between live and dead cells in a population using the cell-impermeant dye To-Pro-1 Iodide, which only stains cells with compromised membranes.

Materials:

-

To-Pro-1 Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or similar)

-

Optional: Hoechst 33342 or DAPI for counterstaining all nuclei

Procedure:

-

Cell Preparation: Culture cells on glass coverslips or in imaging-compatible microplates to the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of To-Pro-1 Iodide by diluting the 1 mM stock solution to a final concentration of 1 µM in PBS or cell culture medium. For counterstaining, Hoechst 33342 can be added to the same solution at a final concentration of 1 µg/mL.

-

Staining:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with PBS.

-

Add the To-Pro-1 Iodide staining solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells gently two to three times with PBS.

-

-

Imaging:

-

Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Image the cells immediately using a fluorescence microscope.

-

Live cells will show no or very faint green fluorescence, while dead cells will exhibit bright green nuclear staining. If a counterstain was used, all cell nuclei will be visible in the blue channel.

-

Nuclear Staining of Fixed Cells with TOTO®-1 Iodide for Fluorescence Microscopy

This protocol details the use of the high-affinity, cell-impermeant dimeric dye TOTO®-1 for nuclear counterstaining in fixed-cell preparations, often used in conjunction with immunofluorescence.

Materials:

-

TOTO®-1 Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells grown on coverslips once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (if required for other stains):

-

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining Solution Preparation: Dilute the TOTO®-1 Iodide stock solution 1:1000 to 1:3000 in PBS to achieve a final concentration of 1 µM to 330 nM. The optimal concentration may need to be determined empirically.

-

Staining:

-

Add the diluted TOTO®-1 solution to the fixed and permeabilized cells.

-

Incubate for 15-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three to five times with PBS to remove unbound dye and reduce background.

-

Mounting and Imaging: Mount the coverslip and image using a fluorescence microscope with a filter set appropriate for green fluorescence.

Apoptosis Detection by Flow Cytometry using YO-PRO®-1 and Propidium Iodide

This protocol enables the distinction between live, apoptotic, and necrotic cells based on differential membrane permeability to YO-PRO®-1 (an analogue of To-Pro-1) and Propidium Iodide (PI).

Materials:

-

YO-PRO®-1 Iodide (1 mM in DMSO)

-

Propidium Iodide (PI) solution (1 mg/mL in water)

-

Annexin V Binding Buffer

-

Cell suspension (1 x 10⁶ cells/mL)

-

Flow cytometer with 488 nm laser excitation

Procedure:

-

Induce Apoptosis: Treat cells with an apoptosis-inducing agent at an appropriate concentration and for a suitable duration. Include an untreated control.

-

Cell Harvesting and Washing:

-

Harvest the cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1 mL of Annexin V Binding Buffer.

-

Add 1 µL of YO-PRO®-1 stock solution (final concentration 1 µM).

-

Add 1 µL of PI solution (final concentration 1 µg/mL).

-

Gently vortex the cells and incubate for 20-30 minutes on ice, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using 488 nm excitation.

-

Collect green fluorescence from YO-PRO®-1 (e.g., 530/30 nm bandpass filter) and red fluorescence from PI (e.g., >610 nm longpass filter).

-

Interpretation:

-

Live cells: Negative for both YO-PRO®-1 and PI.

-

Early apoptotic cells: Positive for YO-PRO®-1 and negative for PI.

-

Late apoptotic/necrotic cells: Positive for both YO-PRO®-1 and PI.

-

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental procedures involving thiazole orange dyes.

The diagram above illustrates the signaling pathway initiated by the binding of extracellular ATP to the P2X7 receptor, a key event in the induction of apoptosis in certain cell types.[10] This activation leads to the opening of the P2X7 ion channel, causing an influx of Ca²⁺ and an efflux of K⁺.[10] Concurrently, the associated Pannexin-1 channel opens, creating a pore large enough for molecules like YO-PRO®-1 to enter the cell.[4] Once inside, YO-PRO®-1 binds to nucleic acids, resulting in a significant increase in its fluorescence, which can be detected as a marker of early apoptosis. The downstream signaling events include the activation of the NLRP3 inflammasome and caspases, ultimately leading to programmed cell death.

This workflow diagram outlines the key steps in a typical flow cytometry experiment for the detection and quantification of apoptosis using YO-PRO®-1 and Propidium Iodide. The process begins with the induction of apoptosis in a cell population, followed by harvesting and staining with the fluorescent dyes. After a brief incubation period, the cells are analyzed on a flow cytometer. The differential staining of the cells allows for their categorization into three distinct populations: viable, early apoptotic, and late apoptotic or necrotic, based on their fluorescence in the green and red channels.

Conclusion

To-Pro-1 Iodide and the broader family of thiazole orange dyes are powerful tools for researchers in the life sciences. Their fluorogenic nature and diverse spectral properties make them suitable for a wide range of applications, from assessing cell viability to detailed analysis of apoptosis. By understanding the specific characteristics of each dye and following optimized experimental protocols, researchers can leverage these fluorescent probes to gain deeper insights into cellular processes. This guide serves as a technical resource to aid in the effective selection and utilization of these versatile dyes in the laboratory.

References

- 1. biotium.com [biotium.com]

- 2. TOTO-1 nucleic acid labeling protocol [protocols.io]

- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. TO-PRO-3 Stain | Thermo Fisher Scientific - US [thermofisher.com]

- 6. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - AU [thermofisher.com]